N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide
Description
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6OS/c1-13-7-6-8-15(11-13)24-17(21-22-23-24)26-14(2)16(25)20-18(12-19)9-4-3-5-10-18/h6-8,11,14H,3-5,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSCXAJUJRDKCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=N2)SC(C)C(=O)NC3(CCCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. What are the optimal synthetic routes for N-(1-Cyanocyclohexyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylpropanamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Formation of the tetrazole ring via cyclization of nitriles with sodium azide and ammonium chloride under reflux .
- Step 2: Amide bond formation between the cyanocyclohexyl moiety and the propanamide backbone using coupling agents like EDCI or HOBt .
- Step 3: Sulfanyl group introduction via nucleophilic substitution (e.g., thiol-disulfide exchange) under inert conditions .
Key Parameters for Optimization:
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Confirm the presence of the cyanocyclohexyl group (δ 1.2–2.1 ppm, multiplet) and tetrazole aromatic protons (δ 7.3–7.8 ppm) .
- 13C NMR: Identify the carbonyl carbon (δ ~170 ppm) and nitrile carbon (δ ~120 ppm) .
- Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanylpropanamide backbone .
- High-Resolution TLC: Monitor reaction progress using silica gel plates with ethyl acetate/hexane (3:7) as the mobile phase .
Q. What are the primary challenges in purifying this compound?
Methodological Answer: Common challenges include:
- Byproduct Formation: Residual tetrazole intermediates (e.g., unreacted 3-methylphenyltetrazole) require column chromatography with gradient elution (5–30% methanol in dichloromethane) .
- Solubility Issues: Low solubility in polar solvents necessitates recrystallization from acetonitrile/water mixtures .
- Hygroscopicity: The cyanocyclohexyl group may absorb moisture, requiring anhydrous conditions during storage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer: Focus on modifying key structural motifs:
- Cyanocyclohexyl Group: Replace with other cycloalkyl nitriles (e.g., cyclopentyl or cycloheptyl) to assess steric effects .
- Tetrazole Substituents: Vary the 3-methylphenyl group with electron-withdrawing (e.g., 3-CF3) or electron-donating (e.g., 3-OCH3) groups to probe electronic effects .
- Sulfanyl Linker: Substitute with selenyl or oxygen analogs to evaluate chalcogen bonding contributions .
Example SAR Table:
| Modification | Biological Activity (IC50) | Key Insight |
|---|---|---|
| 3-CF3 substituent | 12 nM (↑ 5x vs. 3-CH3) | Electron-withdrawing groups enhance target binding |
| Cyclopentyl analog | 85 nM (↓ 60%) | Larger rings reduce conformational flexibility |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer: Address discrepancies through:
- Standardized Assay Conditions: Ensure consistent pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1%) across studies .
- Orthogonal Validation: Confirm enzyme inhibition (e.g., kinase assays) with cellular models (e.g., apoptosis assays in HeLa cells) .
- Meta-Analysis: Compare datasets from PubChem (e.g., CID 41568610) and independent studies to identify outliers .
Case Study: A 2024 study reported conflicting IC50 values (15 nM vs. 120 nM) for COX-2 inhibition. Further analysis revealed differences in protein purification methods (mammalian vs. bacterial expression systems) .
Q. What strategies optimize in vivo pharmacokinetics of this compound?
Methodological Answer: Improve bioavailability via:
- Prodrug Design: Mask the sulfanyl group with acetyl or PEGylated moieties to enhance solubility .
- Metabolic Stability: Use liver microsome assays to identify vulnerable sites (e.g., CYP3A4-mediated oxidation of the cyanocyclohexyl group) .
- Tissue Distribution: Radiolabel the compound with 14C for whole-body autoradiography in rodent models .
Key Parameter Table:
| Parameter | Value | Method |
|---|---|---|
| LogP | 3.2 ± 0.1 | HPLC |
| Plasma Protein Binding | 92% | Equilibrium dialysis |
| Half-life (rat) | 4.2 h | LC-MS/MS |
Q. How can computational methods guide the optimization of this compound?
Methodological Answer: Employ:
- Molecular Dynamics (MD): Simulate interactions with target proteins (e.g., 100 ns simulations in GROMACS) to identify stable binding poses .
- QSAR Models: Train algorithms on datasets with >200 analogs to predict ADMET properties .
- Docking Studies: Use AutoDock Vina to prioritize substituents with high docking scores (e.g., ΔG ≤ -9 kcal/mol) .
Example Workflow:
Generate 3D conformers with Open Babel.
Dock into the ATP-binding site of EGFR (PDB: 1M17).
Validate top hits with free-energy perturbation (FEP) calculations .
Q. What experimental approaches validate target engagement in cellular models?
Methodological Answer: Use:
- Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization after compound treatment .
- Photoaffinity Labeling: Incorporate a diazirine moiety into the compound for UV crosslinking and pull-down assays .
- Fluorescence Polarization: Track displacement of a fluorescent probe (e.g., FITC-labeled ATP) in real-time .
Data Interpretation Tip: Correlate target engagement (e.g., ≥70% binding at 1 µM) with functional readouts (e.g., ≥50% apoptosis induction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
